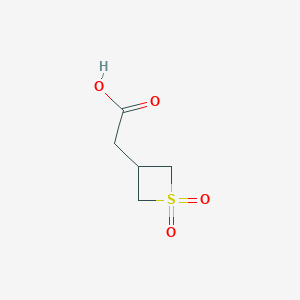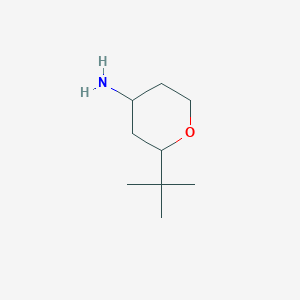
Ácido 2-(1,1-dióxidothietan-3-il)acético
Descripción general
Descripción
2-(1,1-Dioxidothietan-3-yl)acetic acid, also known as 3-Thietaneacetic acid, 1,1-dioxide, is a chemical compound with the molecular formula C₅H₈O₄S . It has a molecular weight of 164.18 . The compound appears as a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The molecular structure of 2-(1,1-Dioxidothietan-3-yl)acetic acid consists of a thietane ring with two oxygen atoms attached, forming a 1,1-dioxide group . Attached to the thietane ring is an acetic acid group .Physical And Chemical Properties Analysis
2-(1,1-Dioxidothietan-3-yl)acetic acid has a predicted density of 1.495±0.06 g/cm3 . The boiling point is predicted to be 474.3±18.0 °C . The compound is a pale-yellow to yellow-brown solid .Aplicaciones Científicas De Investigación
Química medicinal y diseño de fármacos
Ácido 2-(1,1-dióxidothietan-3-il)acético: los derivados se exploran en química medicinal por su potencial como agentes terapéuticos. La estructura del compuesto permite la creación de varios derivados que pueden interactuar con objetivos biológicos. Esta versatilidad lo convierte en un andamiaje valioso en el diseño de fármacos, donde las modificaciones pueden conducir a nuevos fármacos con perfiles de eficacia y seguridad mejorados .
Perfil de actividad biológica
Los derivados de este compuesto se estudian por sus actividades biológicas, como las propiedades antivirales, antiinflamatorias y anticancerígenas. Al comprender las interacciones moleculares y las relaciones estructura-actividad, los investigadores pueden desarrollar compuestos con efectos biológicos específicos .
Química computacional
En química computacional, el ácido 2-(1,1-dióxidothietan-3-il)acético y sus derivados se pueden utilizar para modelar interacciones con receptores biológicos. Esto ayuda a predecir la eficacia y los posibles efectos secundarios de los nuevos candidatos a fármacos antes de que se sinteticen .
Síntesis de compuestos heterocíclicos
Este compuesto sirve como precursor en la síntesis de varios compuestos heterocíclicos. Los heterociclos son cruciales en muchos fármacos y juegan un papel importante en el desarrollo de nuevas moléculas terapéuticas .
Biología química
En biología química, los investigadores utilizan este compuesto para estudiar los procesos químicos dentro y relacionados con los organismos vivos. Ayuda a comprender la naturaleza química de los sistemas biológicos y a identificar nuevos objetivos para el desarrollo de fármacos .
Química agrícola
Los derivados del ácido 2-(1,1-dióxidothietan-3-il)acético se pueden utilizar en el desarrollo de nuevos agroquímicos. Estos compuestos se pueden diseñar para interactuar con vías biológicas específicas en las plantas, lo que lleva al desarrollo de herbicidas, pesticidas o reguladores del crecimiento .
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various neurotransmitter systems, including the adrenergic, gabaergic, and serotoninergic systems .
Mode of Action
It has been suggested that the compound may have a stimulatory action on the adrenergic system and an inhibitory action on the gabaergic system . At higher doses, it may also have an activating effect on the serotoninergic system .
Biochemical Pathways
It is likely that the compound influences pathways related to the neurotransmitter systems it interacts with, leading to changes in neural signaling and potentially contributing to its antidepressant effects .
Result of Action
The compound’s interactions with various neurotransmitter systems suggest that it may influence neural signaling and contribute to its observed antidepressant effects .
Análisis Bioquímico
Biochemical Properties
2-(1,1-Dioxidothietan-3-yl)acetic acid plays a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s sulfone group is likely to participate in redox reactions, potentially acting as an oxidizing agent. It may interact with thiol groups in proteins, leading to the formation of disulfide bonds and affecting protein structure and function. Additionally, 2-(1,1-Dioxidothietan-3-yl)acetic acid may serve as a substrate for specific enzymes involved in sulfur metabolism .
Cellular Effects
2-(1,1-Dioxidothietan-3-yl)acetic acid has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity. In yeast cells, acetic acid has been observed to induce stress responses and cell death, suggesting that 2-(1,1-Dioxidothietan-3-yl)acetic acid may have similar effects .
Molecular Mechanism
The molecular mechanism of 2-(1,1-Dioxidothietan-3-yl)acetic acid involves its interactions with biomolecules at the molecular level. The compound may bind to specific proteins or enzymes, altering their activity. It could act as an enzyme inhibitor or activator, depending on the context. Additionally, 2-(1,1-Dioxidothietan-3-yl)acetic acid may influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in cellular function and metabolic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1,1-Dioxidothietan-3-yl)acetic acid may change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that acetic acid can induce cell death in yeast over time, suggesting that 2-(1,1-Dioxidothietan-3-yl)acetic acid may have similar temporal effects. Additionally, the compound’s stability in different experimental conditions can affect its efficacy and potency .
Dosage Effects in Animal Models
The effects of 2-(1,1-Dioxidothietan-3-yl)acetic acid can vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses could lead to significant changes in cellular function and metabolism. Threshold effects may be observed, where a certain dosage is required to elicit a response. Additionally, high doses of 2-(1,1-Dioxidothietan-3-yl)acetic acid may result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
2-(1,1-Dioxidothietan-3-yl)acetic acid is involved in specific metabolic pathways, interacting with enzymes and cofactors. The compound may be metabolized by enzymes involved in sulfur metabolism, leading to the production of various metabolites. These metabolic pathways can influence the compound’s effects on cellular function and metabolic flux. Additionally, 2-(1,1-Dioxidothietan-3-yl)acetic acid may affect the levels of specific metabolites, further modulating cellular activity .
Transport and Distribution
The transport and distribution of 2-(1,1-Dioxidothietan-3-yl)acetic acid within cells and tissues are crucial for its biological activity. The compound may interact with specific transporters or binding proteins, facilitating its uptake and distribution. Additionally, the localization and accumulation of 2-(1,1-Dioxidothietan-3-yl)acetic acid within cells can influence its efficacy and potency. Understanding these transport and distribution mechanisms is essential for optimizing the compound’s use in biochemical studies .
Subcellular Localization
The subcellular localization of 2-(1,1-Dioxidothietan-3-yl)acetic acid can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and metabolism. Understanding the subcellular localization of 2-(1,1-Dioxidothietan-3-yl)acetic acid is important for elucidating its mechanism of action and optimizing its use in experimental studies .
Propiedades
IUPAC Name |
2-(1,1-dioxothietan-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4S/c6-5(7)1-4-2-10(8,9)3-4/h4H,1-3H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHLEQUHLBHPAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1(=O)=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1394319-63-1 | |
| Record name | 2-(1,1-dioxo-1lambda6-thietan-3-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(3-Bromophenoxy)ethyl]thiophene](/img/structure/B1443992.png)
![4-Methyl-3-[2-(thiophen-3-yl)ethoxy]aniline](/img/structure/B1443993.png)

![2-{[(Tert-butoxy)carbonyl]amino}-4-(dimethylamino)butanoic acid](/img/structure/B1443997.png)


![Methyl[2-(1,3-thiazol-2-yl)propyl]amine](/img/structure/B1444000.png)






